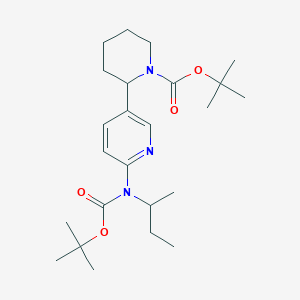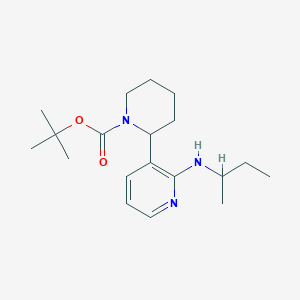![molecular formula C30H34F3N5O13 B11823511 L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “L-” refers to Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. It is also used in the management of thyroid cancer and goiter. Levothyroxine is essential for regulating metabolism, growth, and development in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levothyroxine is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:
Iodination: Tyrosine is iodinated to form diiodotyrosine.
Coupling: Two molecules of diiodotyrosine are coupled to form thyroxine.
Purification: The crude product is purified through crystallization and other techniques to obtain pure Levothyroxine.
Industrial Production Methods
Industrial production of Levothyroxine involves large-scale chemical synthesis using automated processes to ensure consistency and purity. The process includes:
Raw Material Preparation: High-purity tyrosine derivatives are prepared.
Chemical Synthesis: The iodination and coupling reactions are carried out in controlled environments.
Purification and Quality Control: The product is purified and subjected to rigorous quality control tests to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Levothyroxine undergoes several types of chemical reactions, including:
Oxidation: Levothyroxine can be oxidized to form various metabolites.
Reduction: It can be reduced to triiodothyronine (T3), which is more biologically active.
Substitution: Halogen substitution reactions can occur, altering the iodine atoms in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents such as iodine or bromine.
Major Products Formed
Triiodothyronine (T3): Formed through reduction.
Various Metabolites: Formed through oxidation and other metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Levothyroxine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of iodination and thyroid hormone synthesis.
Biology: Studied for its role in regulating metabolism and growth.
Medicine: Widely used in the treatment of hypothyroidism, thyroid cancer, and goiter. It is also used in research on thyroid hormone replacement therapy.
Industry: Used in the pharmaceutical industry for the production of thyroid hormone replacement drugs
Wirkmechanismus
Levothyroxine acts by mimicking the natural thyroid hormone thyroxine (T4). It is converted to triiodothyronine (T3) in the body, which then binds to thyroid hormone receptors in the nucleus of cells. This binding activates gene transcription and protein synthesis, leading to increased metabolism, growth, and development. The primary molecular targets are the thyroid hormone receptors, and the pathways involved include the regulation of metabolic processes and energy expenditure .
Vergleich Mit ähnlichen Verbindungen
Levothyroxine is often compared with other thyroid hormones and analogs:
Triiodothyronine (T3): More biologically active than Levothyroxine but has a shorter half-life.
Desiccated Thyroid Extract: Contains both T4 and T3 but in a less consistent ratio compared to synthetic Levothyroxine.
Liothyronine (Synthetic T3): Used for rapid onset of action but requires more frequent dosing
Levothyroxine is unique due to its stability, long half-life, and consistent potency, making it the preferred choice for long-term thyroid hormone replacement therapy.
Eigenschaften
Molekularformel |
C30H34F3N5O13 |
|---|---|
Molekulargewicht |
729.6 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(37-26(46)17(6-7-22(41)42)36-27(47)18(10-23(43)44)35-13(3)39)28(48)38(19(29(49)50)11-21(34)40)14-4-5-15-16(30(31,32)33)9-24(45)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H2,34,40)(H,35,39)(H,36,47)(H,37,46)(H,41,42)(H,43,44)(H,49,50)/t17-,18-,19-,25-/m0/s1 |
InChI-Schlüssel |
ZAZRRYGGGHBUOI-NUDCOPPTSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)




![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

